molecular formula C19H21BrClN5 B2832022 N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride CAS No. 1216417-77-4

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride

Cat. No.: B2832022
CAS No.: 1216417-77-4
M. Wt: 434.77
InChI Key: LXTZAYMXXTZWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride is a quinazoline derivative characterized by a 4-bromophenyl group at position 2 and a 4-methylpiperazine substituent at position 4 of the quinazoline core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Quinazoline derivatives are widely studied for their biological activity, particularly as kinase inhibitors or G protein-coupled receptor (GPCR) antagonists. The bromine atom on the phenyl group likely contributes to hydrophobic interactions in target binding, while the methylpiperazine moiety improves solubility and bioavailability .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5.ClH/c1-24-10-12-25(13-11-24)18-16-4-2-3-5-17(16)22-19(23-18)21-15-8-6-14(20)7-9-15;/h2-9H,10-13H2,1H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTZAYMXXTZWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Copper-Catalyzed Cyclization

The quinazoline core can be synthesized via copper-catalyzed reactions. A method using 2-halobenzoic acids and guanidines in the presence of CuI forms 2-aminoquinazoline derivatives (yields: 65–85%) . For the target compound, this approach would involve:

  • Reacting 2-bromo-4-(4-methylpiperazin-1-yl)benzoic acid with N-(4-bromophenyl)guanidine .

  • Cyclization under basic conditions (K2_2CO3_3) at 80–100°C.

Key Data

Starting MaterialCatalystTemp (°C)Yield (%)Source
2-Bromo-4-(piperazinyl)benzoic acidCuI9078

Acid-Mediated Annulation

Hydrochloric acid facilitates [4+2] annulation between N-benzyl cyanamide and substituted benzaldehydes to form 2-aminoquinazolines . Adapting this for the target compound:

  • React 4-(4-methylpiperazin-1-yl)-2-aminobenzaldehyde with N-(4-bromophenyl)cyanamide .

  • Use HCl as a mediator in hexafluoroisopropanol (HFIP) at 90°C (yield: ~73%) .

Nucleophilic Aromatic Substitution

The 4-methylpiperazine moiety enables further substitution. For example:

  • Alkylation : React with ethyl bromoacetate in DMF to introduce ester groups .

  • Acylation : Treat with acetyl chloride under anhydrous conditions .

Example Reaction
Target Compound+CH3COClEt3N, DCMAcetylated Derivative\text{Target Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Acetylated Derivative}

Suzuki-Miyaura Coupling

The 4-bromophenyl group undergoes cross-coupling with boronic acids. A protocol using Pd(PPh3_3)4_4 in dioxane/water (3:1) at 80°C achieves aryl-aryl bonds :
Target Compound+Ar-B(OH)2Pd(0)Biaryl Derivative\text{Target Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Biaryl Derivative}

Optimized Conditions

CatalystLigandSolventYield (%)Source
Pd(PPh3_3)4_4NoneDioxane85

Hydrolytic Stability

The hydrochloride salt is stable in acidic conditions (pH 1–3) but hydrolyzes in basic media (pH > 10) to form 4-(4-methylpiperazin-1-yl)quinazolin-2-amine .

Degradation Products

  • Base Hydrolysis :
    Target CompoundNaOH, MeOHQuinazolinone+4-Bromoaniline\text{Target Compound} \xrightarrow{\text{NaOH, MeOH}} \text{Quinazolinone} + \text{4-Bromoaniline}

  • Acid Hydrolysis : Minimal degradation below pH 3 .

Pharmacophore Optimization

  • Sulfonamide Introduction : React with sulfonyl chlorides (e.g., 2-trifluoromethoxybenzenesulfonyl chloride ) to enhance bioavailability .

  • Cyclohexylmethyl Bridging : Improves CNS penetration via N-alkylation .

Representative Derivative

ModificationBioactivitySource
Sulfonamide at C2COX-II inhibition (IC50_{50} = 0.8 μM)

Spectroscopic Data

  • 1^11H NMR (DMSO-d6_6): δ 2.95–3.17 (m, 8H, piperazine), 5.25 (s, 2H, N–CH2_2) .

  • IR : 1650 cm1^{-1} (C=N stretch), 1240 cm1^{-1} (C–Br) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Several quinazoline derivatives with modifications to the substituents or core structure have been synthesized and evaluated for biological activity. Key examples include:

N-(5-(4-Methylpiperazin-1-yl)pentyl)-4-phenylquinazolin-2-amine (Compound 9l)
  • Structure : Features a 4-phenylquinazoline core with a 4-methylpiperazine group attached via a pentyl chain.
  • Molecular Weight : 377.2 [M+H]+ (as per LC-MS data).
  • Physical State : Yellow oil.
  • Comparison: The absence of the 4-bromophenyl group and the presence of a flexible pentyl linker distinguish it from the target compound.
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
  • Structure : Contains a 4-bromophenyl group but substitutes the 4-methylpiperazine with a 3-imidazolylpropyl group.
  • Synthesis: Prepared via nucleophilic substitution of 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole in DMF, yielding a solid (m.p. 438–440 K) .
  • Comparison : The imidazole group may offer hydrogen-bonding capabilities, but the lack of a basic piperazine ring could limit solubility and membrane permeability compared to the target compound’s hydrochloride salt.

Non-Quinazoline Analogues with Shared Substituents

AS1269574
  • Structure: 2-([2-{4-bromophenyl}-6-methyl-4-pyrimidinyl]amino)ethanol.
  • Activity: A pyrimidine derivative with a bromophenyl group; its ethanolamine side chain suggests polar interactions with targets.
  • Comparison: The pyrimidine core and ethanol substituent differ from the quinazoline-piperazine system, but the bromophenyl group highlights a shared strategy for hydrophobic binding .
Rimonabant (SR141716A)
  • Structure : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride.
  • Activity: A cannabinoid receptor antagonist with halogenated aromatic rings.
  • Comparison : Demonstrates the therapeutic relevance of halogenated phenyl groups and piperazine/piperidine moieties in receptor binding, though the core structure differs significantly .

Data Tables: Structural and Functional Comparison

Table 1: Structural Features of Key Compounds

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Salt Form
Target Compound Quinazoline 4-Bromophenyl 4-Methylpiperazin-1-yl Hydrochloride
Compound 9l Quinazoline Phenyl 5-(4-Methylpiperazinyl)pentyl None
2-(4-Bromophenyl)-imidazolpropyl Quinazoline 4-Bromophenyl 3-(Imidazol-1-yl)propyl None
AS1269574 Pyrimidine 4-Bromophenyl 2-Aminoethanol None

Research Findings and Implications

  • Role of Halogenation : The 4-bromophenyl group in the target compound and analogues like AS1269574 enhances binding through hydrophobic and halogen-bonding interactions, a strategy validated in receptor antagonists like rimonabant .
  • Impact of Piperazine: The 4-methylpiperazine group improves water solubility and basicity, critical for interactions with acidic residues in target proteins.
  • Salt Forms : The hydrochloride salt of the target compound ensures stability and bioavailability, unlike neutral analogues (e.g., 9l, AS1269574), which may require formulation aids .

Q & A

Basic Question: What are the standard methods for synthesizing and characterizing N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, reacting 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole in N,N-dimethylformamide (DMF) at room temperature, followed by precipitation and recrystallization in acetone . Characterization employs:

  • NMR spectroscopy to confirm proton environments and connectivity.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify purity and stoichiometry.
  • X-ray crystallography (using SHELX programs) for structural elucidation .

Basic Question: How do researchers confirm the identity and purity of this compound post-synthesis?

Answer:
Routine analytical techniques include:

  • High-resolution NMR (¹H, ¹³C) to detect impurities via unexpected peaks or splitting patterns.
  • FTIR spectroscopy to identify functional groups (e.g., amine, quinazoline rings).
  • HPLC or LC-MS for quantifying purity and detecting side products.
  • Melting point analysis to assess consistency with literature values .

Advanced Question: How can structural contradictions (e.g., crystallographic vs. computational data) be resolved for this compound?

Answer:
Discrepancies between X-ray data and computational models (e.g., DFT-optimized structures) require:

  • Re-refinement of crystallographic data using SHELXL or OLEX2 to check for overfitting .
  • Torsion angle analysis to compare experimental and theoretical conformations.
  • Hirshfeld surface analysis to evaluate intermolecular interactions influencing packing .
  • Molecular dynamics (MD) simulations to assess flexibility in solution .

Advanced Question: What strategies optimize the compound's solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility via protonation of the piperazine nitrogen .
  • Co-solvent systems : Use DMSO-water mixtures for in vitro assays.
  • LogP adjustment : Introduce hydrophilic groups (e.g., sulfonyl) while retaining activity, as seen in analogs .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances cellular uptake .

Advanced Question: How do substituents on the quinazoline and piperazine moieties affect biological activity?

Answer:

  • Bromophenyl group : Enhances hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • 4-Methylpiperazine : Improves solubility and modulates pharmacokinetics via basic nitrogen protonation .
  • Halogen substitution : Bromine vs. chlorine alters electronic effects and binding affinity (e.g., bromine increases steric bulk and lipophilicity) .
  • Quinazoline core : Acts as a ATP-mimetic scaffold in kinase inhibitors, with modifications at the 2- and 4-positions critical for selectivity .

Advanced Question: How should researchers address conflicting bioassay results (e.g., IC50 variability) across studies?

Answer:

  • Standardize assay conditions : Control pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%) .
  • Validate target engagement : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants independently .
  • Check metabolite interference : Perform LC-MS to rule out degradation products .
  • Cross-validate with structural analogs : Compare trends in activity to identify substituent-specific effects .

Basic Question: What are the key considerations for designing SAR studies with this compound?

Answer:

  • Core scaffold retention : Maintain the quinazoline-amine backbone for target binding.
  • Position-specific modifications : Test substitutions at the 4-bromophenyl (e.g., Cl, F) and piperazine (e.g., ethyl, acetyl) positions .
  • Bioisosteric replacements : Substitute the imidazole propyl group with triazoles or pyridines to improve metabolic stability .
  • Control compounds : Include analogs lacking key groups (e.g., bromine-free) to isolate pharmacological contributions .

Advanced Question: How can computational methods guide the optimization of this compound's pharmacokinetic profile?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate absorption, CYP450 interactions, and blood-brain barrier penetration .
  • Docking studies : Model interactions with targets (e.g., JAK2 kinase) to prioritize substituents enhancing binding energy .
  • Free-energy perturbation (FEP) : Quantify the impact of methyl vs. ethyl groups on piperazine solubility .
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with in vivo half-life data .

Basic Question: What spectroscopic techniques are critical for monitoring reaction progress during synthesis?

Answer:

  • Thin-layer chromatography (TLC) : Track intermediate formation using UV-active spots.
  • In-situ FTIR : Detect consumption of reactants (e.g., disappearance of carbonyl stretches from starting materials) .
  • Real-time NMR : Monitor proton shifts (e.g., quinazoline ring formation) in deuterated solvents .

Advanced Question: How can researchers validate the compound's mechanism of action in complex biological systems?

Answer:

  • CRISPR/Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Phosphoproteomics : Identify downstream signaling pathways affected by treatment .
  • Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes at atomic resolution .
  • Resistance studies : Generate drug-resistant cell lines to pinpoint binding site mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.